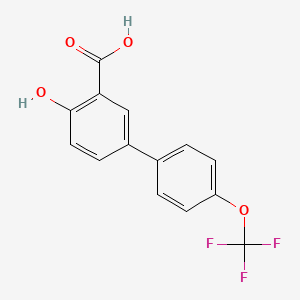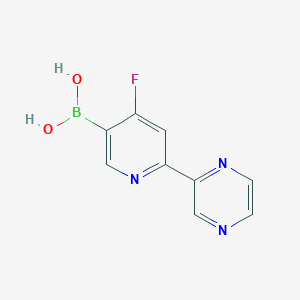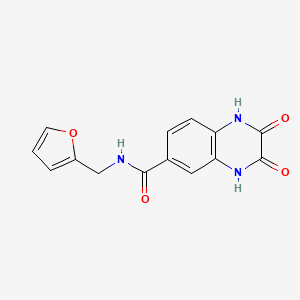![molecular formula C14H12ClFN2O2S B14086863 N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a methylbenzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 3-chloro-2-fluoroaniline with 4-methylbenzenesulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
科学研究应用
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the chloro and fluoro groups may enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
Uniqueness
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for various chemical transformations and biological interactions, making it a valuable compound for diverse applications.
属性
分子式 |
C14H12ClFN2O2S |
|---|---|
分子量 |
326.8 g/mol |
IUPAC 名称 |
N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12ClFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3 |
InChI 键 |
XRYKCUUVAXHSLJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![2-(3-Hydroxypropyl)-5,7-dimethyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086823.png)

![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)

![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)

![3-[(3,3-Diphenylpropanoyl)oxy]-4-methyl-1,3-thiazole-2(3H)-thione](/img/structure/B14086852.png)

